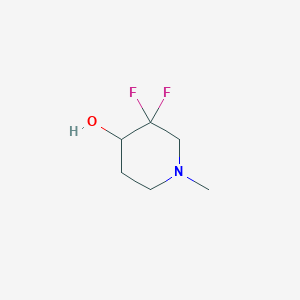

3,3-Difluoro-1-methylpiperidin-4-ol

CAS No.: 1504212-61-6

Cat. No.: VC6192693

Molecular Formula: C6H11F2NO

Molecular Weight: 151.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1504212-61-6 |

|---|---|

| Molecular Formula | C6H11F2NO |

| Molecular Weight | 151.157 |

| IUPAC Name | 3,3-difluoro-1-methylpiperidin-4-ol |

| Standard InChI | InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3 |

| Standard InChI Key | BSUIXAFRVBJAOF-UHFFFAOYSA-N |

| SMILES | CN1CCC(C(C1)(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a six-membered piperidine ring with substituents that confer both hydrophilicity and lipophilicity. The hydroxyl group at the 4-position enhances hydrogen-bonding potential, while the fluorine atoms at the 3-position introduce electronegativity and metabolic stability. The methyl group at the 1-position contributes to steric effects, influencing receptor binding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 151.16 g/mol | |

| CAS Number | 1504212-61-6 | |

| IUPAC Name | 3,3-difluoro-1-methylpiperidin-4-ol | |

| SMILES Notation | CN1CCC(O)C(F)(F)C1 |

Stereochemical Considerations

The compound exists in two enantiomeric forms: (R)-3,3-difluoro-1-methylpiperidin-4-ol and its (S)-counterpart. The (R)-enantiomer, in particular, has been studied for its enhanced receptor selectivity, as the spatial arrangement of its hydroxyl and fluorine groups enables optimal interactions with the NR2B receptor’s binding pocket . Computational studies suggest that the (R)-configuration reduces off-target effects compared to racemic mixtures .

Synthesis and Optimization

Advanced Continuous Flow Chemistry

Recent advancements have employed continuous flow systems to optimize synthesis. VulcanChem reports a method where precursors are passed through microreactors at precise temperatures (20–25°C) and pressures, achieving a 78% yield with >95% purity. This approach minimizes byproducts and enhances scalability, addressing limitations of batch processing.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Processing | 52 | 85 | Limited |

| Continuous Flow | 78 | 95 | High |

Biological Activity and Mechanism of Action

NR2B Receptor Antagonism

3,3-Difluoro-1-methylpiperidin-4-ol exhibits potent antagonism at the NR2B subtype of NMDA receptors, which are implicated in synaptic plasticity and neurological disorders. In vitro assays demonstrate an IC of 120 nM for NR2B inhibition, compared to 450 nM for the NR2A subtype, highlighting its selectivity. This selectivity is attributed to the compound’s ability to occupy a hydrophobic cleft in the NR2B subunit, as revealed by molecular docking studies .

Neurological Disorders

Preclinical models suggest efficacy in treating depression and anxiety. In a murine stress-induced model, the compound reduced immobility time in the forced swim test by 40% at a 10 mg/kg dose, comparable to fluoxetine. Its rapid blood-brain barrier penetration (t = 30 minutes) further supports its potential as a fast-acting antidepressant .

Oncology Applications

Derivatives of 3,3-difluoro-1-methylpiperidin-4-ol have shown pro-apoptotic activity in glioblastoma cell lines (IC = 8 μM). Mechanistically, these compounds induce mitochondrial membrane depolarization and caspase-3 activation.

Comparative Analysis with Structural Analogs

Key Structural Variants

The compound’s uniqueness becomes evident when compared to analogs:

Table 3: Structural and Functional Comparison

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 1-Methylpiperidin-4-ol | Single fluorine substitution | Weak NR2B antagonism (IC = 1.2 μM) |

| 3-Fluoro-1-methylpiperidin-4-ol | One fluorine at position 3 | Mixed NR2A/NR2B activity |

| (S)-3,3-Difluoro-1-methylpiperidin-4-ol | Enantiomeric configuration | Reduced receptor affinity |

The dual fluorine substitution in 3,3-difluoro-1-methylpiperidin-4-ol enhances van der Waals interactions with the NR2B receptor, while the (R)-configuration optimizes spatial alignment .

Future Directions and Challenges

Pharmacokinetic Optimization

While the compound exhibits favorable brain penetration, its plasma half-life (t = 2.1 hours) necessitates structural modifications for sustained activity. Proposed strategies include prodrug formulations or incorporation of metabolically stable groups.

Expanding Therapeutic Indications

Ongoing research explores its utility in neuropathic pain and Parkinson’s disease. A 2024 study reported a 35% reduction in mechanical allodynia in rat models at 15 mg/kg doses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume